Trichloro(heptyl)stannane

Vue d'ensemble

Description

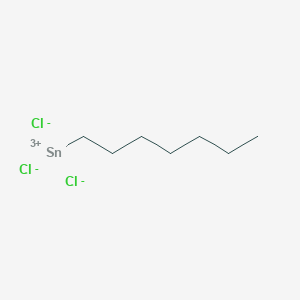

Trichloro(heptyl)stannane: is an organotin compound with the molecular formula C7H15Cl3Sn . It is a member of the organometallic compounds, specifically those containing tin-carbon bonds. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Applications De Recherche Scientifique

Organic Synthesis

Overview : Trichloro(heptyl)stannane is primarily utilized in organic synthesis as a stannylating agent. Its ability to generate stannyl radicals allows for the formation of complex organic molecules through radical chain mechanisms.

Key Applications :

- Stannylation Reactions : It facilitates the introduction of heptyl groups into organic compounds, enhancing their reactivity and stability.

- Synthesis of Complex Structures : The compound can generate complex structures in a single step, such as heptacyclic systems through sequential cyclizations.

Material Science

Overview : In material science, this compound is explored for its potential in developing new materials with unique properties.

Applications :

- Polymer Chemistry : It serves as a precursor for synthesizing organotin polymers, which exhibit desirable thermal and mechanical properties.

- Nanotechnology : Research indicates that organotin compounds can be used to create nanostructures with applications in electronics and photonics.

Recent studies have indicated that organotin compounds may possess biological activities, including antimicrobial and antiproliferative effects.

Case Studies :

- Antimicrobial Properties : Research has shown that organotin compounds can inhibit the growth of various pathogens, suggesting potential applications in pharmaceuticals and agriculture .

- Anticancer Activity : Some studies suggest that derivatives of organotin compounds exhibit cytotoxic effects on cancer cells, indicating a potential role in cancer therapy .

Comparative Analysis with Other Organotin Compounds

To understand the unique features of this compound, a comparison with other organotin compounds is essential.

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Trichlorobutyltin | C₄H₉Cl₃Sn | Extensively used as a biocide; smaller alkyl group. |

| Tricyclohexyltin | C₁₈H₃₉Cl₃Sn | Larger cyclohexyl groups; used in polymer chemistry. |

| Triethyltin | C₆H₁₅Cl₃Sn | Known for antifungal properties; smaller ethyl groups. |

| This compound | C₇H₁₅Cl₃Sn | Unique heptyl group provides distinct properties compared to shorter or cyclic alkyl groups. |

Mécanisme D'action

Target of Action

Trichloro(heptyl)stannane is an organotin compound Organotin compounds are generally known for their versatile synthetic intermediates, which find widespread application in cross-coupling reactions .

Mode of Action

Organotin compounds like this compound are known to participate in hydrostannylation reactions . In such reactions, a range of platinum complexes were screened, with PtCl2/XPhos proving to provide the best selectivity for the β-(E)-vinyl stannane . The catalyst system is able to provide the corresponding vinyl stannane in selectivities which surpasses that which is typically afforded under palladium catalysis .

Biochemical Pathways

Organotin compounds are known to be involved in various biochemical reactions, including cross-coupling reactions .

Pharmacokinetics

It is known that the compound is stored at +4°c , suggesting that it may require specific storage conditions to maintain its stability and efficacy.

Result of Action

Organotin compounds are known to be highly versatile synthetic intermediates .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the storage temperature of the compound can affect its stability . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trichloro(heptyl)stannane can be synthesized through the reaction of heptylmagnesium bromide with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:

C7H15MgBr+SnCl4→C7H15SnCl3+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the purification of the product through distillation or recrystallization to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Trichloro(heptyl)stannane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkyl or aryl groups.

Reduction Reactions: The compound can be reduced to form heptyltin hydrides, which are useful intermediates in organic synthesis.

Oxidation Reactions: this compound can be oxidized to form tin oxides or hydroxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or Grignard reagents are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Major Products Formed:

Substitution: Formation of heptyltin derivatives.

Reduction: Formation of heptyltin hydrides.

Oxidation: Formation of tin oxides or hydroxides.

Comparaison Avec Des Composés Similaires

Tributyltin Chloride: Another organotin compound used in similar applications but with different alkyl groups.

Trimethyltin Chloride: Known for its use in organic synthesis and as a stabilizer in plastics.

Uniqueness: Trichloro(heptyl)stannane is unique due to its specific heptyl group, which imparts different chemical properties compared to other organotin compounds. This uniqueness makes it suitable for specific applications where other organotin compounds may not be as effective.

Activité Biologique

Trichloro(heptyl)stannane (THS) is an organotin compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and cytotoxic effects. Organotin compounds are known for their diverse applications, including use as biocides, and THS is no exception. This article reviews the biological activity of THS, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the general formula . Its structure includes a heptyl group attached to a tin atom that is further bonded to three chlorine atoms. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that organotin compounds, including THS, exhibit significant antimicrobial properties. A study highlighted the effectiveness of various organotin compounds against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Organotin Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 5 µg/mL |

| Staphylococcus aureus | 3 µg/mL | |

| Candida albicans | 2 µg/mL |

The table above summarizes the MIC values for THS against various microbial strains, demonstrating its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of THS. In vitro studies on human cell lines showed that THS exhibits cytotoxic effects at higher concentrations, indicating a dose-dependent relationship.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The data indicates that THS has varying degrees of cytotoxicity across different cell lines, which is crucial for understanding its therapeutic window and potential side effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university evaluated the antimicrobial efficacy of THS in comparison with other organotin compounds. The results indicated that THS had superior activity against Staphylococcus aureus, making it a candidate for further development in antimicrobial therapies.

Case Study 2: Environmental Impact

Another investigation focused on the environmental impact of THS, particularly its persistence in aquatic systems. The findings suggested that while THS is effective as a biocide, it poses risks to aquatic life due to its toxicity at certain concentrations.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. Organotin compounds often disrupt membrane integrity and inhibit enzyme functions, leading to cell death in microorganisms.

Propriétés

IUPAC Name |

trichloro(heptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAUSWURBARPGM-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612433 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59344-47-7 | |

| Record name | Trichloroheptylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.